2-Bromo-1-(5-bromo-2,4-difluorophenyl)ethanone
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Overview
Description
2-Bromo-1-(5-bromo-2,4-difluorophenyl)ethanone is an organic compound with the molecular formula C8H4Br2F2O It is a brominated and fluorinated derivative of acetophenone, characterized by the presence of two bromine atoms and two fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(5-bromo-2,4-difluorophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(5-bromo-2,4-difluorophenyl)ethanone using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-bromo-2,4-difluorophenyl)ethanone undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Reduction: Carried out in solvents like ethanol or tetrahydrofuran (THF) at low temperatures.
Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Yields substituted ethanones with various functional groups.
Reduction: Produces 2-bromo-1-(5-bromo-2,4-difluorophenyl)ethanol.
Oxidation: Forms carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-1-(5-bromo-2,4-difluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-bromo-2,4-difluorophenyl)ethanone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(3,5-difluorophenyl)ethanone
- 2-Bromo-1-(2,5-difluorophenyl)ethanone
- 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone
Uniqueness
2-Bromo-1-(5-bromo-2,4-difluorophenyl)ethanone is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H4Br2F2O |
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Molecular Weight |
313.92 g/mol |
IUPAC Name |
2-bromo-1-(5-bromo-2,4-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2F2O/c9-3-8(13)4-1-5(10)7(12)2-6(4)11/h1-2H,3H2 |
InChI Key |
ZVVJUBARIGVRNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)F)C(=O)CBr |
Origin of Product |
United States |
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